molecular formula C5H5Cl2NS B2999671 2-Chloro-5-(1-chloroethyl)-1,3-thiazole CAS No. 40982-19-2

2-Chloro-5-(1-chloroethyl)-1,3-thiazole

Cat. No.: B2999671
CAS No.: 40982-19-2
M. Wt: 182.06
InChI Key: NVDTZWLVFVZRCT-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-chloroethyl)-1,3-thiazole is an organic compound with the molecular formula C5H5Cl2NS It is a thiazole derivative, characterized by the presence of both chlorine and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-chloroethyl)-1,3-thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-chlorothiazole with 1-chloroethane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The thiazole ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.

    Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Chloro-5-(1-chloroethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1-chloroethyl)thiophene: Similar in structure but with a thiophene ring instead of a thiazole ring.

    2-Chloro-5-(1-chloromethyl)-1,3-thiazole: Differing by the presence of a chloromethyl group instead of a chloroethyl group.

Uniqueness

2-Chloro-5-(1-chloroethyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both chlorine and thiazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(1-chloroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NS/c1-3(6)4-2-8-5(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDTZWLVFVZRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-19-2
Record name 2-chloro-5-(1-chloroethyl)thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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